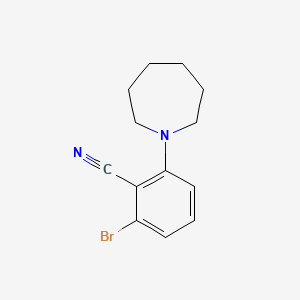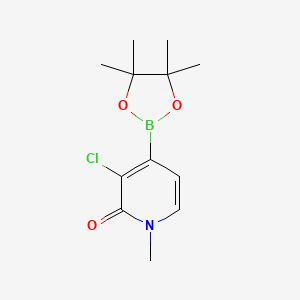
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a heterocyclic compound with a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol . This compound features a pyrazine ring substituted with ethoxy and methoxy groups, as well as a nitropyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted pyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
Major products formed from these reactions include various substituted pyrazines and pyridines, each with unique chemical and physical properties. These products can be further modified to create a wide range of derivatives for different applications .
Aplicaciones Científicas De Investigación
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-nitropyridine: Similar in structure but lacks the ethoxy and pyrazine moieties.
2-Ethoxy-3-methyl-5-(2-methylpentyl)pyrazine: Shares the ethoxy and pyrazine components but differs in the alkyl substituents.
Uniqueness
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is unique due to its combination of ethoxy, methoxy, and nitropyridine groups on a pyrazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
1356110-44-5 |
|---|---|
Fórmula molecular |
C12H12N4O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-11-7-13-6-9(15-11)8-4-10(16(17)18)12(19-2)14-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
FCBSTJHQELQCQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


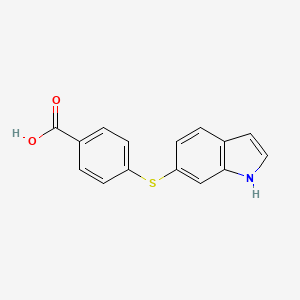
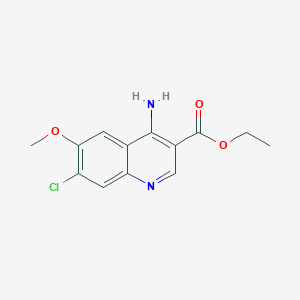
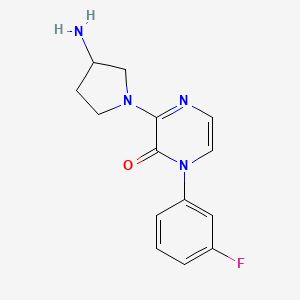
![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)
![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
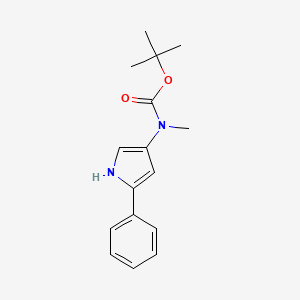
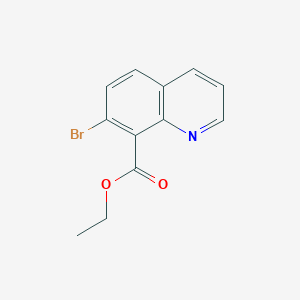
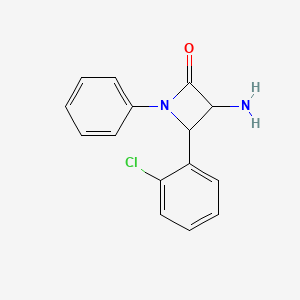

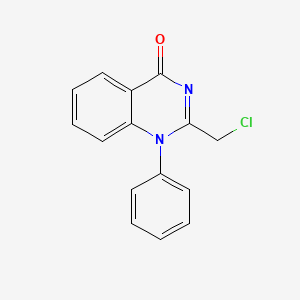
![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

